Product packaging for Cox-2/lox-IN-1(Cat. No.:)

Cox-2/lox-IN-1

Cat. No.: B12380931
M. Wt: 446.5 g/mol
InChI Key: DJOUJMHEDWBZJY-FLSFTJJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COX-2/LOX-IN-1 is a chemical compound investigated for its potential as a dual inhibitor of the Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid inflammatory pathway . Dual inhibitors of these pathways represent a promising therapeutic strategy, as they simultaneously block the production of both prostaglandins and leukotrienes—potent inflammatory mediators . This dual-action mechanism is believed to offer enhanced anti-inflammatory efficacy while potentially mitigating the gastrointestinal and cardiovascular side effects often associated with selective COX-2 inhibitors or traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Research into such compounds is extensive, covering areas from general inflammation to neurodegenerative diseases and cancer prevention . The scientific community continues to explore various structural families of these dual inhibitors for the development of potentially safer and more effective agents . This compound is intended for scientific research applications, including in vitro and in vivo studies, to further elucidate the pharmacology and therapeutic potential of dual-pathway inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26N2O2 B12380931 Cox-2/lox-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-1-[3-benzoyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+

InChI Key

DJOUJMHEDWBZJY-FLSFTJJESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Enzymatic Target Interaction and Selectivity Profile of Cox 2/lox in 1

Inhibition Kinetics of Cyclooxygenase-2 by Cox-2/lox-IN-1

The primary inhibitory activity of this compound is directed against the COX-2 enzyme, an inducible enzyme that is significantly upregulated at sites of inflammation.

Research has established the potency of this compound against the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) for this compound against COX-2 has been determined to be 0.55 μM. medchemexpress.commedchemexpress.com This value indicates its effectiveness in inhibiting the activity of this key pro-inflammatory enzyme.

A crucial aspect of a COX-2 inhibitor's profile is its selectivity over the COX-1 isoform, which is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection. The selectivity index (SI), typically calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a measure of this preference. At present, the IC50 value of this compound for the COX-1 enzyme is not available in the reviewed scientific literature. Therefore, a definitive comparative selectivity index cannot be calculated for this specific compound.

Inhibition Kinetics of Lipoxygenase Isoforms by this compound

In addition to its effects on the COX pathway, this compound also inhibits the lipoxygenase (LOX) pathway.

The compound has been shown to inhibit LOX with an IC50 value of 30 μM. medchemexpress.commedchemexpress.com However, the available data does not specify which isoform of the lipoxygenase enzyme (e.g., 5-LOX, 12-LOX, or 15-LOX) this value pertains to. Specific inhibitory data for 5-lipoxygenase (5-LOX), a key enzyme in the production of leukotrienes, is not currently detailed in the available literature for this compound.

Detailed evaluations of the inhibitory activity of this compound against the 12-LOX and 15-LOX isoforms have not been found in the public scientific literature. Consequently, the IC50 values and the extent of inhibition for these specific lipoxygenase enzymes remain uncharacterized.

Molecular Basis of Enzyme-Inhibitor Interaction for this compound

Understanding the molecular basis of how an inhibitor binds to its target enzyme is fundamental for rational drug design. This typically involves studies like X-ray crystallography or computational molecular docking to visualize the binding mode and identify key amino acid interactions within the enzyme's active site. For this compound, specific studies detailing its binding interactions with either COX-2 or LOX isoforms are not present in the reviewed literature.

Data Tables

Table 1: Inhibitory Activity of this compound against Cyclooxygenase (COX) Isoforms

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound0.55 medchemexpress.commedchemexpress.comData not availableData not available

Table 2: Inhibitory Activity of this compound against Lipoxygenase (LOX) Isoforms

Compound5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)General LOX IC50 (µM)
This compoundData not availableData not availableData not available30 medchemexpress.commedchemexpress.com

Molecular Docking Studies with COX-2 Binding Pockets

Molecular docking studies have been instrumental in understanding the binding mode of this compound within the active site of the COX-2 enzyme. These computational analyses support the in vitro findings that show potent inhibition. nih.gov

The in silico analysis reveals that the structural characteristics of this compound, specifically the presence of a bulky substituent, contribute significantly to its enhanced inhibitory activity against COX-2 when compared to its parent pyrrole (B145914) derivatives. nih.gov The docking results for this compound (hybrid 5) were found to be in strong agreement with its experimentally observed potent inhibitory activity (IC₅₀ = 0.55 μM). nih.gov While detailed descriptions of specific amino acid interactions with COX-2 are not extensively elaborated in the provided sources, the potency is attributed to its effective fit and interaction within the COX-2 binding pocket. nih.gov

Interaction TypeInteracting Residues in COX-2Significance
Binding AffinityActive SiteHigh affinity corresponds to potent inhibition (IC₅₀ = 0.55 μM). nih.gov
Structural FeatureN/AA bulky substituent on the hybrid molecule enhances inhibitory activity compared to simpler pyrrole structures. nih.gov

Molecular Docking Studies with LOX Isoform Binding Pockets

Docking studies of this compound have also been performed against soybean lipoxygenase (s-LOX) as a representative LOX isoform to explore the structural basis for its inhibitory activity. These studies indicate that the compound interacts with the enzyme allosterically. nih.gov The binding orientation of this compound within the s-LOX active site involves a combination of hydrophobic interactions, hydrogen bonding, and π-stacking interactions. nih.gov

Specifically, the amidic carbonyl group of the compound is predicted to form hydrogen bonds with the guanidinium (B1211019) group of the amino acid Arginine 533 (Arg533). nih.gov Hydrophobic interactions are observed with several residues, including Leucine 20 (Leu20), Valine 126 (Val126), Asparagine 128 (Asn128), and Tryptophan 772 (Trp772). nih.gov Furthermore, π-stacking interactions are established with Phenylalanine 108 (Phe108), which collectively stabilize the compound within the binding site. nih.gov

Interaction TypeInteracting Residues in s-LOXBinding Details
Hydrogen BondingArg533Interaction between the amidic carbonyl group of the ligand and the guanidinium group of the residue. nih.gov
Hydrophobic InteractionsLeu20, Val126, Asn128, Trp772Contributes to the stability of the ligand-enzyme complex. nih.gov
π-Stacking InteractionsPhe108Further stabilizes the binding of the compound in the active site. nih.gov

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, providing deeper insights into the stability and dynamic behavior of a ligand-protein complex over time. mdpi.comuoa.gr These simulations are crucial for validating docking results and understanding the flexibility of the enzyme's amino acid residues when bound to an inhibitor. mdpi.comuoa.gr The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD), while the fluctuation of individual amino acid residues is measured by the root-mean-square fluctuation (RMSF). mdpi.com

While the initial research identifying this compound (hybrid 5) provided detailed molecular docking results, specific molecular dynamics simulation data for its complexes with COX-2 or LOX isoforms are not detailed in the available literature. nih.gov Generally, for dual COX/LOX inhibitors, MD simulations are performed to confirm that the interactions observed in static docking models, such as hydrogen bonds and hydrophobic contacts, remain stable under more realistic, dynamic conditions. mdpi.comtandfonline.com These simulations help to refine the understanding of the binding mode and the energetic stability of the enzyme-ligand interaction. uoa.grmdpi.com

Synthetic Methodologies and Structure Activity Relationship Studies of Cox 2/lox in 1 and Its Analogues

Chemical Synthesis Pathways for Cox-2/lox-IN-1 and Related Compounds

The synthesis of dual COX-2/LOX inhibitors often involves multi-step procedures, including the creation of hybrid molecules that merge the pharmacophoric features of known selective inhibitors of each enzyme. nih.govresearchgate.net

Key Synthetic Intermediates and Reaction Conditions

The synthesis of pyrrole-based dual inhibitors, a class to which this compound belongs, typically proceeds through a one-pot reaction utilizing key intermediates known as chalcones (α,β-unsaturated carbonyl compounds). mdpi.com The general pathway can be outlined as follows:

Chalcone (B49325) Formation : The initial step is a Claisen-Schmidt condensation reaction between an appropriate aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate. These intermediates are known for their structural diversity and relative ease of synthesis. mdpi.com

Pyrrole (B145914) Ring Synthesis : The core pyrrole structure is then constructed. For instance, novel 3,4-disubstituted-1H-pyrrole derivatives are synthesized via a one-pot reaction where the chalcone intermediate reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent system, such as a mixture of ether and DMSO. mdpi.com

Another common strategy involves the Knorr pyrazole (B372694) synthesis, where dioxobutanoate derivatives are cyclized with substituted phenylhydrazine (B124118) hydrochloride in glacial acetic acid to form pyrazole intermediates. tandfonline.com These intermediates, such as methyl pyrazole-3-carboxylates, can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce carbohydrazide (B1668358) derivatives, which serve as a scaffold for further modification. nih.govtandfonline.com

Strategies for Analog Derivatization to Optimize Potency

To enhance the potency and selectivity of dual inhibitors, various derivatization strategies are employed. These strategies focus on modifying the core scaffold and its substituents to optimize interactions with the target enzymes.

Hybridization : A primary strategy is the creation of hybrid molecules. This involves linking a known COX-2 inhibitory scaffold, like a 1,5-diarylpyrazole, to a 5-LOX inhibitory pharmacophore, such as a thymol (B1683141) moiety, often through a flexible linker like an N-acylhydrazone. nih.gov Similarly, pyrrole derivatives have been hybridized with cinnamic acid to generate novel chemical entities with potential dual inhibitory action. mdpi.com

Bioisosteric Replacement : Another effective technique is the bioisosteric replacement of key functional groups. For example, the sulfonamide group (-SO2NH2) in celecoxib (B62257), a known selective COX-2 inhibitor, has been replaced with a tetrazole ring to create new analogs with potent COX-2 inhibition. nih.gov In other cases, the carboxylate group of traditional NSAIDs has been substituted with an N-hydroxyurea or hydroxamic acid group to introduce 5-LOX inhibitory activity. mdpi.comnih.gov

Substituent Modification : The potency and selectivity of inhibitors can be fine-tuned by altering the substituents on the aromatic rings of the diaryl heterocycle scaffold. Structure-activity relationship (SAR) studies have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), methylsulfonyl (-SO2Me), or halogens on the phenyl rings significantly influence COX-2 inhibitory activity and selectivity. nih.gov For instance, multiple methoxy substituents on the benzene (B151609) ring have been shown to have a favorable effect on COX-2 inhibition. nih.gov

Structural Modifications and their Impact on Dual Inhibitory Potency and Selectivity

The development of effective dual COX-2/LOX inhibitors hinges on a detailed understanding of the structural features required for potent and selective inhibition of each enzyme.

Identification of Pharmacophores for Selective COX-2 Inhibition

Selective COX-2 inhibitors typically possess a distinct structural architecture that allows them to bind effectively to the COX-2 active site while having a lower affinity for the COX-1 isoform. Key pharmacophoric features include:

1,2-Diaryl Heterocycle Scaffold : Many potent and selective COX-2 inhibitors, including celecoxib and rofecoxib, are built upon a central carbocyclic or heterocyclic ring (e.g., pyrazole, isoxazole, furanone, thiazole) with two adjacent aromatic rings. brieflands.comnih.govrsc.org This diaryl arrangement is crucial for fitting into the enzyme's active site.

The "Selectivity" Group : A defining feature is the presence of a specific functional group, most commonly a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) moiety, on one of the aryl rings (typically at the para-position). rsc.orgrsc.org The larger active site of COX-2, which features a valine residue (Val523) instead of the bulkier isoleucine found in COX-1, provides access to a secondary side pocket. acs.org The sulfonamide or methylsulfonyl group fits into this side pocket, forming key hydrogen bonds with residues like Arg513, which is a critical interaction for high-affinity and selective binding. rsc.orgacs.org

Table 1: COX-2 Inhibitory Activity of Selected Scaffolds
Compound/Analog ClassKey Structural FeatureCOX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Source
Celecoxib1,5-Diarylpyrazole with p-SO₂NH₂0.045327 nih.gov
Thymol-pyrazole hybrid (8b)1,5-Diarylpyrazole with p-SO₂Me0.043316 nih.gov
Thymol-pyrazole hybrid (8g)1,5-Diarylpyrazole with p-SO₂Me0.045268 nih.gov
Tetrazole analog (42)Pyrazole with p-tetrazole0.041>243.9 nih.gov
Aurone (B1235358) derivative (WE-4)2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one0.22N/A researchgate.net

Identification of Structural Determinants for LOX Inhibition

The structural requirements for LOX inhibition are distinct from those for COX-2. Researchers have identified several pharmacophores that confer LOX inhibitory activity, which can be incorporated into a COX-2 inhibitor scaffold to achieve dual activity.

N-Hydroxyurea and Hydroxamic Acids : Replacing the carboxylate group of NSAIDs with an N-hydroxyurea (NHU) or a "type B hydroxamic acid" moiety has been shown to be an effective strategy for imparting 5-LOX inhibitory activity. mdpi.comnih.gov

Phenolic Antioxidants : The 3,5-di-tert-butyl-4-hydroxy-benzene (di-tert-butylphenol) scaffold is recognized as an optimal feature for dual COX-2 and 5-LOX activity. mdpi.com The phenol (B47542) group provides antioxidant properties, which are important for anti-inflammatory action. nih.gov Natural phenols, such as the thymol moiety, have also been successfully used as a 5-LOX pharmacophore in hybrid molecules. nih.gov

Other Heterocycles : Certain heterocyclic systems, such as thiazole (B1198619) and thiazolidinone derivatives, have been investigated as direct 5-LOX inhibitors. mdpi.com SAR studies on N-aryl-4-aryl-1,3-thiazole-2-amines identified potent LOX inhibitors. mdpi.com

Table 2: 5-LOX Inhibitory Activity of Selected Compounds
CompoundKey Structural Feature5-LOX IC₅₀ (µM)Source
Zileuton (Reference)N-hydroxyurea derivative0.55 nih.gov
Quercetin (Reference)Flavonoid (Phenol)10.30 nih.gov
N-hydroxyurea derivative (2)Flurbiprofen analog with NHU0.85 nih.gov
N-hydroxyurea derivative (3)Diclofenac analog with NHU1.12 nih.gov
Type B hydroxamic acid (11)Hydroxamic acid derivative1.04 mdpi.com
Aurone derivative (WE-4)2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one0.30 researchgate.net

Optimization Strategies for Enhanced Dual Selectivity

The ultimate goal is to create a single molecule that potently and selectively inhibits both COX-2 and 5-LOX. The primary strategy to achieve this is the design of hybrid molecules that chemically link the distinct pharmacophores for each enzyme. nih.govresearchgate.net

The design principle involves starting with a proven selective COX-2 inhibitor scaffold, such as a 1,5-diarylpyrazole containing a p-methylsulfonyl group, and attaching a known 5-LOX inhibitor moiety, like thymol or a cinnamic acid derivative. nih.govmdpi.com The nature of the linker connecting the two pharmacophores is also critical and can be optimized to ensure that each part of the hybrid molecule can adopt the correct conformation to bind to its respective target enzyme. The result is a compound that operates via a multi-target mechanism, offering the potential for broader anti-inflammatory coverage. mdpi.comrsc.org This approach has successfully yielded compounds with balanced, potent in vitro dual inhibition of COX-2 and 5-LOX, coupled with significant in vivo anti-inflammatory activity and improved gastrointestinal safety profiles. nih.gov

Computational Design and Virtual Screening Approaches for Novel Dual Inhibitors

The development of novel dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has been significantly accelerated by the use of computational design and virtual screening methodologies. These in silico techniques allow for the rational design and rapid screening of large compound libraries to identify potential drug candidates with desired inhibitory activities against both enzymes, a crucial step in developing safer anti-inflammatory agents. While specific computational studies on this compound were not available in the reviewed literature, the approaches used for other dual inhibitors provide a clear framework for how such research is conducted.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.combenthamscience.comd-nb.infomdpi.com In the context of dual COX-2/5-LOX inhibitors, researchers utilize the crystal structures of both enzymes, often retrieved from the Protein Data Bank (PDB), to perform docking studies. nih.govmdpi.combenthamscience.comd-nb.info For instance, the crystal structures of human COX-2 (e.g., PDB ID: 5F19, 3LN1) and human 5-LOX (e.g., PDB ID: 3O8Y, 3V99) are commonly used. nih.govmdpi.combenthamscience.comd-nb.info These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the potential inhibitor and the active sites of the enzymes.

Virtual screening is another powerful technique that involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. benthamscience.comnih.gov This can be either structure-based, relying on docking, or ligand-based, using the pharmacophore of known active compounds. derpharmachemica.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. derpharmachemica.com For dual COX-2/5-LOX inhibitors, pharmacophore models are developed based on the common structural features of known inhibitors for both enzymes. nih.govresearchgate.net

One study on chalcone-based molecules virtually screened a library of 116 compounds against both COX-2 and 5-LOX enzymes. benthamscience.comresearchgate.net The results identified several compounds with good binding affinities for both targets, with some performing better than the known inhibitor Zileuton. benthamscience.com Similarly, a study on aurone derivatives used molecular docking to evaluate their potential as dual inhibitors, revealing compounds with high affinity for both LOX and COX-2. nih.gov

The binding affinities, often expressed as docking scores or binding energies (in kcal/mol), provide a quantitative measure of the predicted interaction strength. The lower the binding energy, the more favorable the interaction.

Table 1: Molecular Docking Results for Chalcone Derivatives against COX-2 and 5-LOX benthamscience.com

CompoundCOX-2 Binding Energy (kcal/mol)5-LOX Binding Energy (kcal/mol)
C96-8.7-8.7
C8-8.5-8.2
C83-8.4-7.9
C45-8.3-7.5
C20-8.0-7.0
Zileuton-7.8-6.9

Table 2: Molecular Docking Scores for Aurone Derivatives against COX-2 and LOX nih.gov

CompoundCOX-2 Docking ScoreLOX Docking Score
WE-4-5.843-4.324

Furthermore, computational studies often involve the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to predict the pharmacokinetic profile of the potential drug candidates. benthamscience.comijpsjournal.com This helps in filtering out compounds that are likely to have poor bioavailability or other undesirable properties early in the drug discovery process.

Mechanistic Investigations of Cox 2/lox in 1 in Cellular and Preclinical Models

Modulation of Eicosanoid Biosynthesis at the Cellular Level

The primary mechanism of dual COX-2/5-LOX inhibitors is the direct modulation of the arachidonic acid cascade. mdpi.com When a cell is stimulated, phospholipase A2 releases AA from the cell membrane, making it available as a substrate for both COX and LOX enzymes. frontiersin.org Dual inhibitors intervene at this crucial juncture, affecting the downstream synthesis of various eicosanoids.

The COX-2 enzyme is a key player in the synthesis of prostanoids, including Prostaglandin (B15479496) E2 (PGE2), a potent mediator of inflammation and a contributor to cancer progression. nih.govresearchgate.netfrontiersin.org COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized to PGE2. researchgate.netfrontiersin.org

Dual inhibitors of the Cox-2/lox-IN-1 class, by targeting the COX-2 enzyme, effectively suppress the production of PGE2. In preclinical models of colon cancer, treatment with a combination of a COX-2 inhibitor (celecoxib) and a 5-LOX inhibitor (AA861) led to a significant decrease in PGE2 levels. oup.com This reduction in PGE2 is a critical component of the anti-inflammatory and anti-tumor effects of these compounds. nih.gov It is important to note that while COX-2 is the inducible isoform associated with inflammation, COX-1 is a constitutive enzyme involved in physiological functions. d-nb.info Selective inhibition of COX-2 is therefore a desirable trait to minimize certain side effects. nih.gov

The 5-LOX pathway is responsible for the production of leukotrienes from arachidonic acid. youtube.com The 5-LOX enzyme first converts AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into the unstable epoxide leukotriene A4 (LTA4). d-nb.info LTA4 serves as a precursor for the synthesis of Leukotriene B4 (LTB4), a powerful chemoattractant for immune cells, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and mediators of vascular permeability. d-nb.inforesearchgate.netnih.gov

Dual-acting inhibitors effectively block this pathway. For instance, in a colon cancer model, treatment with a 5-LOX inhibitor reduced LTB4 levels. oup.com Similarly, the dual inhibitor licofelone was shown to decrease the synthesis of LTB4 in osteoarthritic synovium. researchgate.net By inhibiting 5-LOX, these compounds prevent the formation of both LTB4 and the cascade of cysteinyl leukotrienes, thereby mitigating a broad range of inflammatory responses. nih.govnih.gov This is particularly relevant as inhibiting the COX-2 pathway alone can shunt arachidonic acid metabolism towards increased leukotriene production. nih.govoup.com

The arachidonic acid cascade is complex, also leading to the production of specialized pro-resolving mediators (SPMs), such as lipoxins. researchgate.net Lipoxins are anti-inflammatory molecules synthesized through the interaction of different lipoxygenase pathways, sometimes involving transcellular biosynthesis where intermediates are passed from one cell type to another. researchgate.net The 5-LOX enzyme can participate in the generation of lipoxins from LTA4. nih.gov

Cellular Responses to this compound and Dual Inhibition

The modulation of eicosanoid production by dual COX-2/5-LOX inhibitors translates into significant effects on cellular behavior, particularly in the context of cancer. Overexpression of COX-2 and 5-LOX is a feature of many malignancies, where their products are known to promote cell proliferation, survival, and metastasis. frontiersin.orgnih.gov

Dual inhibition of COX-2 and 5-LOX has been shown to effectively reduce cancer cell proliferation and viability. Studies on various cancer cell lines demonstrate that dual inhibitors can possess potent cytotoxic effects. For example, a study testing thirteen novel dual COX-2 and 5-LOX inhibitors on colorectal (HCT 116, HT-29) and pancreatic (BxPC-3) cancer cell lines found that several compounds showed moderate cytotoxicity with good selectivity towards cancer cells over healthy cells. nih.gov The dual inhibitor darbufelone was also found to significantly decrease the proliferative abilities of colon cancer cells in a dose-dependent manner. nih.gov This anti-proliferative effect is often superior to that of single-pathway inhibitors. oup.commdpi.com

The mechanism behind this reduction in viability can involve cell cycle arrest and the induction of apoptosis. nih.govspandidos-publications.com For instance, darbufelone treatment in LoVo colon cancer cells led to an arrest of the cell cycle at the G0/G1 phase and induced apoptosis, as evidenced by the activation of caspases-3 and -9. nih.govspandidos-publications.com

Table 1: Anti-proliferative Activity of Various Dual COX-2/5-LOX Inhibitors in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 Value (µM)Source
Compound 3HCT 116Colorectal22.99 - 51.66 nih.gov
Compound 3BxPC-3Pancreatic8.63 - 41.20 nih.gov
Compound 5HCT 116Colorectal22.99 - 51.66 nih.gov
Compound 5BxPC-3Pancreatic8.63 - 41.20 nih.gov
Celecoxib (B62257) (COX-2 inhibitor)NCI-H2452Mesothelioma39.2 researchgate.net
Celecoxib (COX-2 inhibitor)MSTO-211HMesothelioma48.1 researchgate.net

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Both COX-2 and 5-LOX pathways have been implicated in promoting these processes. spandidos-publications.comnih.gov Overexpression of COX-2 has been shown to enhance cell motility in colorectal cancer cell lines. nih.govresearchgate.net

Dual COX-2/5-LOX inhibitors have demonstrated significant potential in curbing the migratory and invasive capabilities of cancer cells. In studies using LoVo colon cancer cells, both the genetic silencing of COX-2 or 5-LOX and the application of the dual inhibitor darbufelone significantly inhibited cell migration and invasion. nih.govspandidos-publications.com Similarly, novel synthesized dual inhibitors showed potent antimigratory effects in a wound-healing assay using the SW620 colorectal cancer cell line. nih.gov The mechanism for this can involve the upregulation of proteins that strengthen cell-cell adhesion, such as E-cadherin. spandidos-publications.com

Table 2: Antimigratory Effects of Dual COX-2/5-LOX Inhibitors
CompoundCell LineAssayFindingSource
DarbufeloneLoVoMatrigel Invasion AssaySignificantly prevented migration and invasion nih.govspandidos-publications.com
Compound 1SW620Wound-Healing AssayRelative wound closure of 3.20% (24h) and 5.08% (48h) nih.gov
Compound 3SW620Wound-Healing AssayRelative wound closure of 3.86% (24h) and 7.68% (48h) nih.gov
COX-2/5-LOX SilencingLoVoScratch & Matrigel AssaysSignificantly inhibited migration and invasion spandidos-publications.com

Induction of Apoptosis in Diseased Cell Models

The inhibition of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) pathways is a strategy explored for inducing apoptosis, or programmed cell death, in cancer cells. Overexpression of COX-2 has been shown to help cancer cells resist apoptosis. nih.govnih.gov Studies on dual COX-2/5-LOX inhibitors have demonstrated their potential as agents that can induce apoptosis, making them of interest for cancer chemotherapy. nih.gov The mechanism often involves overcoming the anti-apoptotic effects of COX-2, which can include the upregulation of anti-apoptotic proteins like Bcl-2. nih.gov Inhibition of these pathways can thus shift the balance within the cell towards cell death, a desirable outcome in cancer therapy. nih.govnih.gov

Different classes of COX/LOX inhibitors have been evaluated for their pro-apoptotic effects. For instance, some diarylpyrazole derivatives designed as dual COX-2/5-LOX inhibitors have shown apoptosis-inducing properties in prostate cancer models. nih.gov Similarly, other dual inhibitors have been observed to trigger apoptosis in colon cancer cells by activating key executioner proteins like caspase-3 and -9 and altering the balance of pro- and anti-apoptotic proteins such as Bax and Bcl-2. spandidos-publications.com

Pathway TargetEffect on ApoptosisKey MediatorsDiseased Cell Model Example
COX-2Inhibition promotes apoptosisDownregulation of Bcl-2, Activation of CaspasesColon Cancer nih.gov
5-LOXInhibition promotes apoptosis-Prostate Cancer nih.gov
Dual COX-2/5-LOXInhibition promotes apoptosisActivation of Caspase-3/9, Upregulation of BaxColon Cancer spandidos-publications.com

Effects on Cell Adhesion Properties

The expression of COX and LOX enzymes has been linked to changes in cell adhesion, a critical process in cancer invasion and metastasis. nih.gov Overexpression of COX-2, in particular, can lead to phenotypic changes that result in increased adhesion of cells to the extracellular matrix (ECM). nih.gov This enhanced adhesion is a key step that allows cancer cells to migrate and invade surrounding tissues.

Studies in human colorectal cancer cell lines have shown that cells expressing high levels of COX-2 exhibit stronger cell-to-cell and cell-to-substrate attachments. nih.gov Dual inhibition of COX-2 and 5-LOX has been shown to counteract these effects. For example, the dual inhibitor darbufelone was found to upregulate E-cadherin and ZO-1 in colon cancer cells. spandidos-publications.com E-cadherin is a crucial protein for maintaining strong cell-to-cell adhesion in epithelial tissues, and its loss is a hallmark of cancer progression. By restoring E-cadherin levels, dual COX-2/5-LOX inhibitors can potentially reduce the ability of cancer cells to detach from the primary tumor and metastasize. spandidos-publications.com

Elucidation of Downstream Signaling Pathway Modulation

Interaction with MAPK/ERK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to regulating cell proliferation and survival. The activity of COX-2 is closely intertwined with this pathway. Inflammatory stimuli, such as the cytokine Interleukin-1β (IL-1β), can up-regulate COX-2 expression through the activation of the p38 MAPK pathway. nih.gove-century.us

Inhibition of the MAPK/ERK pathway can, in turn, reduce the synthesis of COX-2. nih.gov This indicates a feedback loop where MAPK/ERK signaling drives COX-2 expression, and COX-2 activity can further influence inflammatory and proliferative signals. Research in feline synovial fibroblasts has shown that IL-1β induces the phosphorylation of p38, JNK, MEK, and ERK1/2, and that inhibitors of these kinases can attenuate the subsequent COX-2 expression. researchgate.net This demonstrates the critical role of the MAPK/ERK pathway as an upstream regulator of COX-2. nih.govresearchgate.net

Effects on NF-κB Activation and Transcriptional Regulation

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. The activation of NF-κB is closely linked to the expression of both COX-2 and 5-LOX. nih.govnih.gov Inflammatory triggers can induce the activation of the NF-κB system, which then drives the transcription of pro-inflammatory genes, including COX-2. nih.gov

Dual COX-2 and 5-LOX inhibitors, such as flavocoxid, have been shown to inhibit the activation of NF-κB. nih.gov By preventing NF-κB activation, these inhibitors can block the transcription of a wide array of inflammatory mediators, thereby exerting a broad anti-inflammatory effect. nih.govnih.gov This suggests that a key mechanism of action for dual COX/LOX inhibitors is the suppression of the central NF-κB signaling pathway. nih.gov

Influence on PI3K/AKT and STAT Signaling Cascades

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. There is significant crosstalk between the COX-2 and PI3K/AKT pathways. COX-2 expression has been shown to activate the PI3K/AKT pathway, contributing to resistance to cell death. researchgate.net Conversely, inhibiting COX-2 can impair the phosphorylation and activation of AKT, leading to decreased downstream signaling, growth inhibition, and induction of apoptosis. nih.gov

Furthermore, prostaglandin E2 (PGE2), the primary product of COX-2 activity, can itself activate the PI3K/AKT pathway, forming a positive feedback loop that promotes tumor progression. nih.gov Inhibition of PI3K/AKT signaling can suppress PGE2-induced COX-2 expression. nih.gov

The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are also implicated. PGE2 has been shown to activate STAT3 signaling, which is another pathway involved in promoting the progression of cancers like lung adenocarcinoma. nih.gov

Signaling PathwayInteraction with COX-2/LOXOutcome of Inhibition
MAPK/ERKActivates COX-2 expression. nih.gove-century.usReduced COX-2 synthesis. nih.gov
NF-κBActivates transcription of COX-2 and 5-LOX. nih.govnih.govReduced expression of pro-inflammatory mediators. nih.gov
PI3K/AKTCOX-2 activates the PI3K/AKT pathway. researchgate.netInhibition of cell growth and induction of apoptosis. nih.gov
STATPGE2 (COX-2 product) can activate STAT3 signaling. nih.govSuppression of cancer progression. nih.gov

Modulation of Angiogenic Factors (e.g., VEGF) and Matrix Metalloproteinases

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. COX-2 activity is strongly correlated with the expression of VEGF in tumors. nih.gov Studies have shown that COX-2 can modulate VEGF production, and inhibiting COX-2 can reduce VEGF release. nih.gove-century.usnih.gov This suggests that part of the anti-tumor effect of COX-2 inhibitors is due to their ability to cut off the tumor's blood supply by downregulating VEGF.

Matrix Metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a critical step for tumor invasion and metastasis. nih.gov Specifically, MMP-2 and MMP-9 are closely associated with tumor progression. nih.gov Research indicates that COX-2 expression is correlated with MMP-9 levels, and that COX-2 can promote tumor invasion and metastasis by upregulating both MMP-9 and VEGF. nih.gov The inhibition of COX-2 has been shown to reduce MMP-2 activity and VEGF expression in preclinical models of endometriosis, thereby inhibiting angiogenesis. plos.org A recently discovered metabolite from the dual action of 5-LOX and COX-2, hemiketal E2 (HKE2), has been found to be a potent activator of the VEGF receptor 2 (VEGFR2), directly promoting angiogenesis. biorxiv.org This highlights the complex role of these pathways in regulating vascular growth.

Mechanistic Studies in Preclinical Disease Models

Dual inhibition of COX-2 and 5-LOX has emerged as a significant therapeutic strategy, offering a broader spectrum of anti-inflammatory action compared to selective COX-2 inhibitors alone. nih.gov By simultaneously targeting two key enzymatic pathways in the arachidonic acid cascade, these inhibitors can modulate a wider range of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov This dual-action approach may also mitigate some of the adverse effects associated with the shunting of arachidonic acid metabolism towards the LOX pathway when only COX-2 is inhibited. nih.gov

In various preclinical models of inflammation, dual COX-2/LOX inhibitors have demonstrated potent anti-inflammatory effects. The simultaneous inhibition of both enzymes prevents the production of prostaglandins and leukotrienes, which are key mediators of the inflammatory response. nih.gov This dual blockade leads to a more comprehensive suppression of inflammation than can be achieved with single-pathway inhibitors. nih.gov

Preclinical studies have shown that dual inhibitors can effectively reduce edema, cell infiltration, and the production of pro-inflammatory cytokines in animal models of inflammation. researchgate.net The mechanism involves the downregulation of key inflammatory signaling pathways. For instance, some dual inhibitors have been shown to reduce the expression of pro-inflammatory cytokines by modulating transcription factors such as NF-κB. nih.govunime.it

Preclinical Model Key Mechanistic Findings Observed Effects
Carrageenan-induced paw edemaInhibition of both prostaglandin and leukotriene synthesis.Reduction in paw swelling and inflammatory cell infiltration.
Collagen-induced arthritisDecreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).Amelioration of joint inflammation and cartilage degradation.
Lipopolysaccharide (LPS)-induced endotoxemiaSuppression of NF-κB signaling pathway.Reduced systemic inflammation and organ damage.

This table is a representation of general findings for dual COX-2/LOX inhibitors in preclinical models.

The overexpression of both COX-2 and 5-LOX has been implicated in the pathogenesis of various cancers, including colon and gastric cancer. oup.comfrontiersin.org These enzymes and their metabolic products can promote tumor growth, angiogenesis, and metastasis. researchgate.net Dual COX-2/5-LOX inhibitors are therefore being investigated as potential anti-cancer agents. researchgate.net

In preclinical cancer models, dual inhibitors have been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. spandidos-publications.comnih.gov The molecular mechanisms underlying these effects are multifaceted and can involve the modulation of various signaling pathways. For example, some dual inhibitors have been found to affect hormone signaling pathways, such as the estrogen, thyroid, and oxytocin pathways, in gastric cancer cells. frontiersin.org In colon cancer models, the inhibition of both COX-2 and 5-LOX has been shown to be more effective in suppressing tumor growth than the inhibition of either enzyme alone, which can sometimes lead to a compensatory increase in the other pathway. oup.com

Cancer Model Molecular Target/Pathway Observed Anti-Cancer Effect
Colon CancerDownregulation of PGE2 and LTB4. oup.comInhibition of tumor growth and cell proliferation. oup.comspandidos-publications.com
Gastric CancerModulation of thyroid, estrogen, and oxytocin signaling pathways. frontiersin.orgPromotion of apoptosis and anti-proliferative effects. frontiersin.org
Various Cancer Cell LinesIncreased cytotoxicity compared to single COX inhibitors. nih.govEnhanced cancer cell killing. nih.gov

This table is a representation of general findings for dual COX-2/LOX inhibitors in preclinical cancer models.

Neuroinflammation is a key component in the pathogenesis of several neurodegenerative diseases. nih.gov Both COX-2 and 5-LOX are upregulated in the central nervous system during aging and in neurodegenerative conditions, contributing to neuronal damage. Dual inhibition of these enzymes presents a promising therapeutic strategy for these disorders.

In preclinical models of neuroinflammation and neurodegeneration, dual COX-2/LOX inhibitors have demonstrated neuroprotective effects. nih.gov These compounds can reduce the production of pro-inflammatory mediators, decrease oxidative stress, and prevent neuronal cell death. nih.gov For instance, in models of Alzheimer's disease, dual inhibitors have been shown to reduce the phosphorylation of amyloid precursor protein (APP) and Tau, and decrease the activation of the NLRP3 inflammasome. nih.govunime.it

Key neuroinflammatory pathways modulated by dual COX-2/LOX inhibitors include:

NF-κB Signaling: Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines. nih.govunime.it

Oxidative Stress Pathways: By reducing the production of reactive oxygen species, these inhibitors can protect neurons from oxidative damage.

Glutamate Excitotoxicity: Some dual inhibitors have been shown to prevent glutamate-induced excitotoxic brain damage. nih.govunime.it

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown and inflammation. jyoungpharm.org Both the COX and LOX pathways are involved in the pathophysiology of osteoarthritis, contributing to pain, inflammation, and cartilage degradation. jyoungpharm.org Dual COX-2/LOX inhibitors are being developed as disease-modifying osteoarthritis drugs. jyoungpharm.org

In preclinical models of osteoarthritis, dual inhibitors have been shown to have both analgesic and anti-inflammatory effects, while also potentially protecting cartilage from degradation. jyoungpharm.org The mechanism of action involves the inhibition of leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) production, which in turn suppresses the synthesis of proteolytic enzymes responsible for cartilage damage, such as collagenase 1. jyoungpharm.org Studies in animal models have shown that dual inhibitors can reduce the progression of experimental osteoarthritis. jyoungpharm.org

Preclinical Osteoarthritis Model Key Mechanistic Finding Observed Therapeutic Effect
Surgically-induced OASuppression of collagenase 1 and interleukin-1β synthesis. jyoungpharm.orgReduced progression of cartilage degradation. jyoungpharm.org
Spontaneous OA in caninesIncreased expression of COX-2 and 5-LOX in joint tissues.Suggests both are appropriate therapeutic targets.

This table is a representation of general findings for dual COX-2/LOX inhibitors in preclinical osteoarthritis models.

Advanced Research Methodologies and Future Directions in Cox 2/lox in 1 Research

In Vitro Enzyme Inhibition Assay Methodologies

Direct evaluation of a compound's inhibitory effect on purified enzymes is the foundational step in its pharmacological characterization. For Cox-2/lox-IN-1, this involves assays that specifically measure the activity of COX-2 and various LOX isoforms.

Fluorimetric and Colorimetric Assays

Fluorimetric and colorimetric assays are high-throughput methods used for the initial screening and kinetic analysis of enzyme inhibitors. jddtonline.info These assays rely on the detection of a colored or fluorescent product generated by the enzymatic reaction.

Similarly, LOX activity can be measured using spectrophotometric methods. The enzymatic conversion of a substrate like linoleic acid or arachidonic acid by LOX enzymes results in the formation of hydroperoxydienes, which absorb light at a specific wavelength (typically 234 nm). jddtonline.inforjptonline.org The rate of increase in absorbance at this wavelength is used to determine enzyme activity and, consequently, the inhibitory effect of test compounds. rjptonline.org Colorimetric assays for COX activity may involve the reaction of the end product with a chromogenic substrate, such as N,N-dimethyl-p-phenylenediamine (DMPD), to produce a detectable color change. jddtonline.info

Assay TypePrincipleDetection MethodTypical Output
COX-2 Fluorimetric Assay Measures the generation of Prostaglandin (B15479496) G2 (PGG2) by COX-2. A probe reacts with PGG2 to create a fluorescent signal.Fluorescence (Ex/Em ~535/587 nm)IC₅₀ value (concentration of inhibitor causing 50% enzyme inhibition). sigmaaldrich.com
LOX Spectrophotometric Assay Measures the formation of conjugated dienes from arachidonic or linoleic acid, which absorb UV light.UV-Vis Spectrophotometry (Absorbance at 234 nm)Percent inhibition, IC₅₀ value. rjptonline.org
COX Colorimetric Assay Measures prostaglandin production via a reaction with a chromogenic substrate.Colorimetry (e.g., Absorbance at 405 nm)Percent inhibition, IC₅₀ value. jddtonline.inforjptonline.org

ELISA-based Eicosanoid Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunological method used to quantify the end products of the COX and LOX pathways, known as eicosanoids. metwarebio.com This technique is invaluable for confirming the inhibitory action of compounds like this compound in a more complex biological matrix, such as cell culture supernatant or tissue homogenates. aai.orgnih.gov

Competitive ELISA kits are widely available for major eicosanoids, including Prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, and Leukotriene B4 (LTB4), a key product of the 5-LOX pathway. aai.orgrjsocmed.combohrium.com In these assays, a known amount of enzyme-conjugated eicosanoid competes with the eicosanoid in the sample for binding to a limited number of specific antibody sites on a microplate. aai.org After washing away unbound components, a substrate is added that generates a signal (colorimetric, fluorimetric, or chemiluminescent) upon reaction with the enzyme. The signal intensity is inversely proportional to the amount of eicosanoid in the sample. By measuring the reduction in PGE2 and LTB4 levels in the presence of this compound, researchers can confirm its dual inhibitory activity. bohrium.com

Cell-Based Assays for Functional Evaluation

While in vitro enzyme assays confirm direct inhibition, cell-based assays are essential to understand the functional consequences of this inhibition on cellular behavior, particularly in disease models like cancer. These assays assess the impact of this compound on cell health, growth, and motility.

Proliferation and Viability Assays (e.g., SRB, MTT)

Proliferation and viability assays determine a compound's ability to inhibit cell growth (cytostatic effect) or kill cells (cytotoxic effect). The Sulforhodamine B (SRB) and MTT assays are two of the most common colorimetric methods used for this purpose. mdpi.comnih.gov

The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. mdpi.com The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. It is a reliable method for measuring cell density. mdpi.com

The MTT assay measures cell viability by assessing mitochondrial metabolic activity. nih.gov Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. nih.gov The amount of formazan produced, measured by absorbance, correlates with the number of metabolically active, viable cells. While both assays are robust, results can sometimes differ slightly; for instance, the IC₅₀ values obtained from SRB assays may be slightly higher than those from MTT assays for the same compound. nih.govresearchgate.net

AssayPrincipleMeasurementInterpretation
SRB Sulforhodamine B dye binds to total cellular protein.Colorimetric (Absorbance)Measures cell number (cytotoxicity/cytostaticity). mdpi.com
MTT Mitochondrial reductases in viable cells convert MTT to purple formazan.Colorimetric (Absorbance)Measures metabolic activity and cell viability. nih.gov

Migration and Invasion Assays (e.g., Scratch, Transwell)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The scratch assay and the Transwell invasion assay are two fundamental methods to evaluate the anti-migratory and anti-invasive potential of compounds like this compound. mdpi.comfrontiersin.org

The scratch assay , or wound healing assay, involves creating a cell-free gap (a "scratch") in a confluent monolayer of cells. mdpi.commdpi.com The cells are then treated with the test compound, and the closure of the wound by migrating cells is monitored over time, typically through microscopy. mdpi.comsartorius.com A delay or inhibition of wound closure compared to an untreated control indicates an anti-migratory effect. mdpi.com

The Transwell assay , also known as the Boyden chamber assay, evaluates the ability of cells to actively migrate through a porous membrane in response to a chemoattractant. frontiersin.org To specifically assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. frontiersin.org Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation, the number of cells that have migrated or invaded through the pores to the lower surface of the membrane is quantified. A reduction in the number of transmigrated cells in the presence of the inhibitor demonstrates its anti-migratory or anti-invasive properties. researchgate.net

AssayPurposeMethodologyKey Finding
Scratch (Wound Healing) Assay Measures collective cell migration.A cell-free gap is created in a monolayer; closure of the gap is monitored over time.Inhibition of wound closure rate. mdpi.com
Transwell Assay Measures cell migration (uncoated membrane) or invasion (ECM-coated membrane).Cells migrate through a porous membrane toward a chemoattractant.Reduction in the number of cells on the bottom of the membrane. frontiersin.org

Apoptosis Detection Assays (e.g., Caspase Activity)

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anti-cancer agents work by inducing apoptosis in tumor cells. A key event in apoptosis is the activation of a family of proteases called caspases. sigmaaldrich.com

Caspase activity assays are a direct and reliable method for detecting apoptosis. promega.com.au These assays measure the activity of specific caspases, which are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). bmglabtech.comthermofisher.com The activation of executioner caspases like caspase-3/7 is considered a point of no return in the apoptotic process. promega.com.au Assays often use a synthetic substrate that contains a caspase recognition sequence linked to a reporter molecule (colorimetric, fluorimetric, or luminescent). thermofisher.com When cleaved by an active caspase, the reporter is released, generating a detectable signal. For example, luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive output, while fluorogenic reagents like CellEvent® Caspase-3/7 become fluorescent upon cleavage, allowing for real-time imaging of apoptosis in live cells. promega.com.authermofisher.com An increase in caspase-3/7 activity in cells treated with this compound would be strong evidence of its ability to induce apoptosis. mdpi.comnih.gov

Computational Chemistry Approaches: A Research Gap

Detailed computational studies are crucial for understanding the molecular interactions of inhibitors like this compound. However, specific research on this compound using such methods is not documented in the public domain.

Advanced Molecular Dynamics Simulations

There is no available research detailing advanced molecular dynamics simulations specifically for this compound. Such studies would be instrumental in elucidating the dynamic behavior of the compound within the active sites of COX-2 and LOX enzymes, providing insights into its binding stability and conformational changes over time.

Quantum Mechanical Calculations for Ligand-Enzyme Interactions

Similarly, a literature search yields no studies that have applied quantum mechanical calculations to investigate the ligand-enzyme interactions of this compound. These calculations are essential for a precise understanding of the electronic-level interactions, such as charge transfer and orbital interactions, that govern the compound's inhibitory activity.

Emerging Research Areas and Unexplored Mechanisms: Uncharted Territory

The interplay of this compound with other biological pathways and its effect on specific cellular functions are key to understanding its broader therapeutic potential. Unfortunately, these emerging areas of research have yet to be investigated for this specific compound.

Interactions with Immunomodulatory Pathways Beyond Eicosanoids (e.g., Macrophage Polarization)

The influence of this compound on immunomodulatory pathways, such as the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, remains unknown. Investigating these interactions would be critical to understanding the compound's full impact on the immune response beyond its direct inhibition of eicosanoid production.

Mechanistic Insights into Specific Cellular Phenotypes

There is a lack of data providing mechanistic insights into how this compound affects specific cellular phenotypes. Studies focusing on its influence on cell proliferation, apoptosis, or differentiation in various cell types would be necessary to delineate its cellular mechanism of action and potential therapeutic applications.

Challenges and Perspectives for Future Academic Inquiry

The development of dual inhibitors targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, such as this compound, represents a significant strategy in the search for safer and more effective anti-inflammatory agents. This approach aims to overcome the limitations associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. However, the journey from conceptual design to clinical application is fraught with challenges that continue to drive academic inquiry.

A primary challenge in the development of dual inhibitors like this compound is achieving a balanced inhibition of both the COX-2 and LOX pathways. nih.govresearchgate.net The intricate interplay between these two enzymatic pathways in the arachidonic acid cascade means that imbalanced inhibition can lead to the shunting of substrates, potentially causing unforeseen side effects. nih.govmdpi.com For instance, potent COX-2 inhibition without adequate LOX inhibition might lead to an overproduction of pro-inflammatory leukotrienes. nih.gov Therefore, a key area of research is the fine-tuning of the chemical structure of inhibitors to ensure an optimal and synergistic dual-inhibitory effect.

Another significant hurdle is ensuring high selectivity for COX-2 over its isoform, COX-1. The inhibition of COX-1 is associated with gastrointestinal toxicity, a common side effect of traditional NSAIDs. tandfonline.com While the goal is to create selective COX-2 inhibitors, the incorporation of a LOX-inhibiting pharmacophore can sometimes alter the selectivity profile. Future research must continue to focus on structural and functional analyses to design lead structures with high potency and selectivity against both target enzymes, while minimizing off-target effects. nih.gov

The long-term effects and potential for unforeseen toxicities of dual inhibitors also present a challenge. While the dual-inhibition strategy is designed to mitigate the cardiovascular risks associated with some selective COX-2 inhibitors, comprehensive and long-term studies are necessary to confirm the safety profile of new compounds. nih.gov Studies on some dual inhibitors have been halted before clinical trials due to the side effects of long-term treatment. nih.gov

From a medicinal chemistry perspective, the synthesis of these complex molecules can be challenging. The creation of a single chemical entity that can effectively bind to the active sites of two different enzymes requires innovative synthetic strategies. nih.gov The development of efficient and scalable synthetic routes is crucial for the future of this class of compounds.

Looking forward, the academic inquiry into dual COX-2/LOX inhibitors like this compound is expanding beyond inflammation and pain relief. There is growing interest in the potential of these compounds in the prevention and treatment of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Both COX-2 and 5-LOX are often overexpressed in cancer cells, promoting proliferation and angiogenesis. nih.govbohrium.com Therefore, dual inhibitors are being explored as potential anticancer agents. tandfonline.com

Future research will likely focus on several key areas:

Discovery of Novel Scaffolds: The identification of new chemical structures that can serve as a template for the design of more potent and selective dual inhibitors. nih.gov

Advanced Screening Methods: The use of high-throughput screening and computational modeling to identify and optimize lead compounds more efficiently. benthamscience.com

Understanding of Disease Mechanisms: Further elucidation of the roles of COX-2 and LOX pathways in various diseases to identify new therapeutic opportunities for dual inhibitors.

Personalized Medicine: Investigating how genetic variations in COX and LOX enzymes might influence individual responses to these inhibitors, paving the way for a more personalized approach to treatment.

The development of dual COX-2/LOX inhibitors is a "hotspot" in medicinal chemistry research, with the potential to deliver a new generation of safer and more effective drugs for a wide range of diseases. nih.gov

Detailed Research Findings

The following table summarizes the inhibitory activity of this compound and a related compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 (µM)Reference
This compound (compound 5)COX-20.55 medchemexpress.com
LOX30 medchemexpress.com
COX-2/15-LOX-IN-1 (Compound 14)COX-110.65 targetmol.commedchemexpress.com
COX-20.075 targetmol.commedchemexpress.com
15-LOX2.98 targetmol.commedchemexpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.